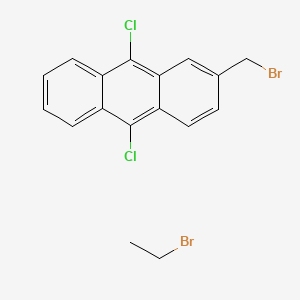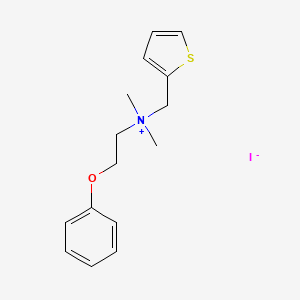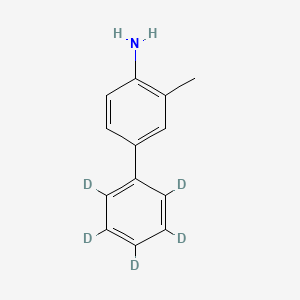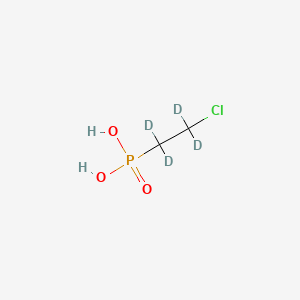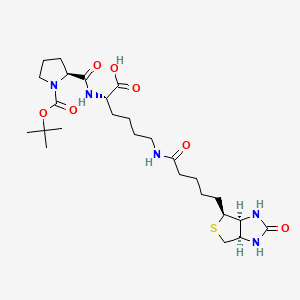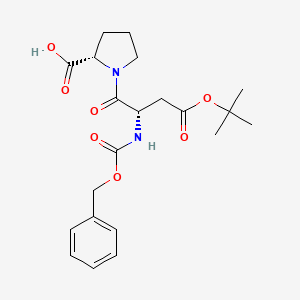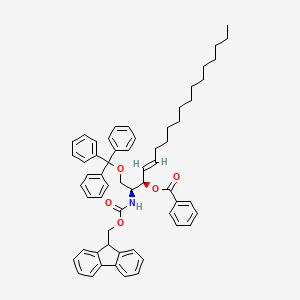
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine: is a synthetic compound used primarily in proteomics research. It has a molecular formula of C59H65NO5 and a molecular weight of 868.15 . This compound is notable for its complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, a benzoyl group, and a triphenylmethyl (trityl) group attached to an erythro-sphingosine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The general synthetic route can be summarized as follows:
Protection of the Sphingosine Backbone: The erythro-sphingosine backbone is first protected using a triphenylmethyl (trityl) group to prevent unwanted reactions at the amine group.
Introduction of the Benzoyl Group: The hydroxyl group on the sphingosine backbone is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amine derivatives.
Applications De Recherche Scientifique
Chemistry: Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is used in the synthesis of complex organic molecules, serving as a building block in peptide synthesis.
Biology: In biological research, this compound is used to study sphingolipid metabolism and its role in cellular signaling pathways.
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine involves its interaction with specific molecular targets in the cell. The compound can modulate sphingolipid metabolism, affecting pathways involved in cell growth, differentiation, and apoptosis. The Fmoc group allows for easy attachment to peptides and proteins, facilitating the study of protein-lipid interactions.
Comparaison Avec Des Composés Similaires
Fmoc-sphingosine: Lacks the benzoyl and triphenylmethyl groups, making it less complex.
Benzoyl-sphingosine: Does not have the Fmoc and triphenylmethyl groups.
Triphenylmethyl-sphingosine: Missing the Fmoc and benzoyl groups.
Uniqueness: Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is unique due to its combination of protective groups, which allows for selective functionalization and complex synthesis. This makes it a versatile tool in both chemical and biological research.
Propriétés
IUPAC Name |
[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H65NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-43-56(65-57(61)46-31-18-14-19-32-46)55(60-58(62)63-44-54-52-41-29-27-39-50(52)51-40-28-30-42-53(51)54)45-64-59(47-33-20-15-21-34-47,48-35-22-16-23-36-48)49-37-24-17-25-38-49/h14-43,54-56H,2-13,44-45H2,1H3,(H,60,62)/b43-26+/t55-,56+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKRHFDEJQUAFS-RDNJYIFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H65NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747814 |
Source


|
| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676485-57-7 |
Source


|
| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
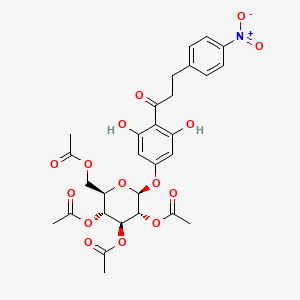
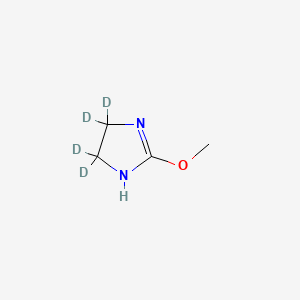
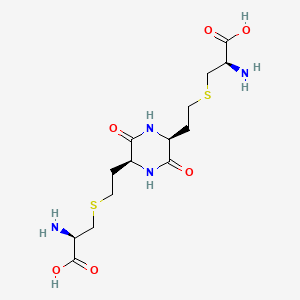
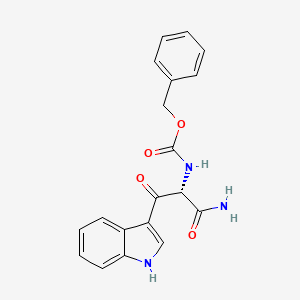
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
![Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B561818.png)

